Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJDCHSWESIWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 2.2.1 Heptan 2 Ylmethanesulfonamide and Its Derivatives
Retrosynthetic Strategies for the Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide Scaffold
A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting various forward synthetic routes. The most logical disconnections are at the C-S and S-N bonds of the sulfonamide moiety.
C-S Bond Disconnection: This approach suggests the formation of the carbon-sulfur bond as a key step. The synthons for this disconnection are a bicyclo[2.2.1]heptan-2-yl nucleophile (or its equivalent) and a methanesulfonyl electrophile. In the forward synthesis, this could translate to the reaction of a bicyclo[2.2.1]heptan-2-yl organometallic reagent with sulfur dioxide followed by chlorination and amination, or the reaction of a bicyclo[2.2.1]heptan-2-yl halide with a sulfite (B76179) salt followed by conversion to the sulfonyl chloride and subsequent amination.
S-N Bond Disconnection: This is a more common and direct strategy for sulfonamide synthesis. The disconnection leads to bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride and ammonia (B1221849) or a protected amine equivalent. This retrosynthetic pathway is often preferred due to the ready availability of methods for the formation of the S-N bond.
Functional Group Interconversion (FGI): Another retrosynthetic approach involves the interconversion of functional groups on a pre-existing bicyclo[2.2.1]heptane core. For instance, a bicyclo[2.2.1]heptan-2-ylmethanamine could be a precursor, which upon reaction with a sulfonylating agent, would yield the target molecule. Alternatively, a bicyclo[2.2.1]heptan-2-carboxylic acid derivative could be transformed into the desired sulfonamide through a series of steps.
Direct Synthesis Routes to this compound
Direct synthetic routes to the title compound primarily focus on the formation of the sulfonamide group from precursors already containing the bicyclo[2.2.1]heptane skeleton.
A prevalent method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would involve the synthesis of bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride as a key intermediate.
The general reaction scheme is as follows:
Scheme 1: General Synthesis via Sulfonyl Chloride Amination
Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride + NH₃ → this compound
The synthesis of the requisite sulfonyl chloride can be achieved from bicyclo[2.2.1]heptan-2-ylmethanol. The alcohol can be converted to the corresponding thiol, which is then oxidized to the sulfonyl chloride.
A related approach has been demonstrated in the synthesis of chiral sulfonamides from 2-azabicycloalkane skeletons, where bicyclic amines are reacted with various sulfonyl chlorides in the presence of a base like potassium hydroxide. nih.govmdpi.comnih.gov This highlights the general applicability of reacting an amine with a sulfonyl chloride to form the sulfonamide bond on a bicyclic scaffold.
An alternative strategy involves introducing the entire sulfonamide moiety through functionalization of a suitable norbornane (B1196662) precursor. One such method involves the Hofmann rearrangement of a norbornane derivative. A process for preparing norbornyl sulfonamide derivatives has been described where a norbornane carboxamide is subjected to a Hofmann rearrangement to yield an in-situ norbornyl amine, which is then reacted with a sulfonyl halide. google.com
Adapting this to the target molecule, one could envision a route starting from a norbornane derivative with a carbamoyl (B1232498) group at a suitable position, which upon rearrangement and reaction with methanesulfonyl chloride would yield the desired product.
Another example of functionalizing a norbornane precursor is the oxidative sulfonamidation of camphene (B42988), a derivative of bicyclo[2.2.1]heptane. In this reaction, benzenesulfonamide (B165840) reacts with camphene in the presence of N-bromosuccinimide, leading to the formation of a bicyclic sulfonamide derivative, albeit with a rearranged core. mdpi.com This demonstrates the principle of adding a sulfonamide across a double bond in a bicyclic system, which could be adapted to other norbornene derivatives.
Synthesis of this compound Analogues with Structural Modifications
The synthesis of analogues of this compound can be approached by either modifying the sulfonamide nitrogen or altering the bicyclo[2.2.1]heptane core.
N-substituted analogues of this compound can be readily prepared by reacting bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride with primary or secondary amines instead of ammonia.
Scheme 2: Synthesis of N-Substituted Analogues
Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride + R¹R²NH → N-R¹,N-R²-Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide
Where R¹ and R² can be alkyl, aryl, or one of them can be a hydrogen atom.
This approach is widely used in the synthesis of various sulfonamide libraries. For instance, the synthesis of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}-N-(oxiran-2-yl)methylmethansulfonamide involves the N-alkylation of a parent sulfonamide with epichlorohydrin (B41342). researchgate.net Similarly, chiral amines based on 2-azabicyclo[2.2.1]heptane have been reacted with a variety of sulfonyl chlorides to produce a series of N-aryl and N-alkyl sulfonamides. nih.govmdpi.com
The following table provides examples of N-substituted sulfonamides based on related bicyclic scaffolds.
| Starting Amine/Sulfonamide | Reagent | Product | Reference |
| N-(bicyclo-[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | Epichlorohydrin | N-(oxiran-2-ylmethyl) derivative | researchgate.net |
| (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-aminemethyl-2-azabicyclo[2.2.1]heptane | Biphenyl-4-sulfonyl chloride | N-biphenylsulfonyl derivative | nih.gov |
| (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-aminemethyl-2-azabicyclo[2.2.1]heptane | Dansyl chloride | N-dansyl derivative | nih.gov |
Modifying the bicyclo[2.2.1]heptane core can be achieved by starting with a functionalized norbornane derivative prior to the introduction of the sulfonamide group. A wide variety of substituted norbornanes can be synthesized via the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene. nih.gov
For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide starts from camphene, which is a dimethyl-substituted methylenebicyclo[2.2.1]heptane. mdpi.com The reaction with benzenesulfonamide and N-bromosuccinimide leads to a sulfonamide with a modified and rearranged bicyclic core.
Another example is the synthesis of sulfonamide derivatives from camphor (B46023), which is a trimethyl-substituted bicyclo[2.2.1]heptan-2-one. Treatment of ((1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride with various amines leads to sulfonamides with a ketone function on the bicyclic core. nih.gov
The following table summarizes some modifications of the bicyclo[2.2.1]heptane core in sulfonamide derivatives found in the literature.
| Bicyclo[2.2.1]heptane Core Modification | Synthetic Precursor | Resulting Sulfonamide Structure | Reference |
| 1-bromomethyl-7,7-dimethyl | Camphene | N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | mdpi.com |
| 7,7-dimethyl-2-oxo | (+)-Camphor | N-substituted (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamides | researchgate.netnih.gov |
| 5-ene | Dicyclopentadiene | N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides | researchgate.net |
Formation of Epoxide-Containing this compound Derivatives
The introduction of epoxide functionalities into the this compound framework creates versatile intermediates for further chemical transformations. A key strategy involves the reaction of a precursor sulfonamide, which already contains the bicyclo[2.2.1]heptane moiety, with epichlorohydrin. This reaction typically proceeds under basic conditions, leading to the formation of an N-glycidyl derivative.
One documented synthesis involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin to yield the corresponding N-(oxiran-2-ylmethyl) derivative. researchgate.net This method effectively attaches an epoxide ring to the sulfonamide nitrogen.
Furthermore, if the initial bicyclo[2.2.1]heptane structure contains unsaturation, such as a norbornene double bond, subsequent epoxidation can be performed. researchgate.net This step allows for the creation of diepoxides, containing both the N-glycidyl group and an epoxidized bicyclic framework. researchgate.netresearchgate.net The epoxidation of the strained norbornene double bond can be achieved using peroxyacids. researchgate.net The regioselectivity of these transformations is a critical aspect, with studies confirming the structures through spectroscopic methods like NMR and mass spectrometry. researchgate.net
Asymmetric Synthesis Approaches for Chiral this compound Enantiomers
The inherent chirality of the bicyclo[2.2.1]heptane skeleton makes the asymmetric synthesis of its derivatives a significant area of research. Various approaches have been developed to control the stereochemistry of the final sulfonamide products.
Utilization of Chiral Precursors (e.g., Camphor Derivatives) in Sulfonamide Synthesis
A prevalent strategy for introducing chirality is the use of readily available chiral starting materials derived from the chiral pool. Natural (+)-camphor, a bicyclic monoterpenoid, is a prominent chiral precursor for this purpose. researchgate.netacs.org The synthesis often involves converting camphor into a sulfonyl chloride derivative, such as ((1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride. nih.gov This chiral electrophile can then be reacted with an appropriate amine to form the desired chiral sulfonamide. nih.gov
This approach transfers the well-defined stereochemistry of the camphor molecule to the newly synthesized sulfonamide. Numerous novel camphor-based sulfonamide derivatives have been synthesized using this methodology, with their structures confirmed by various analytical techniques. nih.govacs.org The versatility of this method allows for the creation of a library of chiral sulfonamides by varying the amine component. mdpi.com
| Precursor | Reagent | Product Type | Reference |
| Camphor | Sulfonation reagents | Chiral Camphorsulfonyl Chloride | researchgate.netsemanticscholar.org |
| Chiral Amine Intermediate | ((1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | Chiral Sulfonamide | nih.gov |
| 2,6-diaminopyridine | (1S)-(+)-10-camphorsulfonyl chloride | Chiral Pyridine-based bis-sulfonamide | semanticscholar.org |
Diastereoselective Synthesis of this compound Stereoisomers
When both the bicyclo[2.2.1]heptane portion and another part of the molecule contain chiral centers, diastereomers can be formed. Diastereoselective synthesis aims to control the formation of one diastereomer over others. For instance, in Diels-Alder reactions to form the bicyclo[2.2.1]heptene skeleton, the stereochemical interaction between the diene and dienophile can favor the formation of specific isomers (endo or exo). nih.gov
In the context of sulfonamides, if a chiral bicyclo[2.2.1]heptane amine is reacted with a chiral sulfonyl chloride, the reaction can exhibit diastereoselectivity. The separation of these diastereomers can often be achieved by standard chromatographic techniques like column chromatography or by recrystallization. nih.gov While detailed studies on the diastereoselective synthesis specifically for this compound are not extensively documented in the provided context, the principles are demonstrated in the synthesis of analogous structures like bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide, where four possible diastereomers exist and have been successfully separated and characterized. nih.gov
Enantioselective Catalysis in Constructing the Chiral Sulfonamide Center
Modern synthetic chemistry increasingly relies on enantioselective catalysis to create chiral molecules from achiral or racemic precursors. For sulfonamides, this can involve the catalytic asymmetric synthesis of N-C axially chiral compounds. nih.govnih.gov Chiral palladium catalysts, often paired with specific chiral ligands like the (S,S)-Trost ligand, have proven effective in reactions such as N-allylation of secondary sulfonamides. nih.govacs.org
These catalytic systems can achieve high enantioselectivity (up to 95% ee) in forming rotationally stable N-C axially chiral sulfonamides. acs.org The mechanism involves the creation of a chiral environment by the catalyst complex, which directs the approach of the reactants to favor the formation of one enantiomer. While these methods have been demonstrated on various aryl sulfonamides, the principles are applicable to the synthesis of chiral this compound derivatives, offering a powerful tool for controlling stereochemistry. nih.govacs.org
| Catalytic Reaction | Catalyst System | Product Type | Enantioselectivity | Reference |
| Atroposelective Hydroamination | Pd-catalysis with chiral ligands | Axially Chiral Sulfonamides | up to 94% ee | acs.org |
| N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C Axially Chiral Sulfonamides | up to 92% ee | nih.gov |
| N-Allylation | (S,S)-Trost ligand-Pd catalyst | N-C Axially Chiral Sulfonamides | up to 95% ee | acs.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make chemical synthesis more environmentally benign, efficient, and sustainable. pandawainstitute.combeilstein-journals.org In the synthesis of this compound and its derivatives, several green approaches can be considered.
One key principle is the use of catalysts to reduce waste and energy consumption. beilstein-journals.org The enantioselective catalytic methods discussed previously align with this principle by minimizing the need for stoichiometric chiral auxiliaries that would later need to be removed. pandawainstitute.com
Furthermore, the choice of solvents is a critical component of green chemistry. The ideal synthesis would utilize safer solvents, reduce the total volume of solvent used, or even proceed under solvent-free conditions. pandawainstitute.com While specific examples for the target molecule are limited, the broader trend in organic synthesis is to replace hazardous solvents with more sustainable alternatives and to design processes that are more energy-efficient. beilstein-journals.org
Spectroscopic and Structural Elucidation of Bicyclo 2.2.1 Heptan 2 Ylmethanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate three-dimensional structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of connectivity and stereochemistry can be assembled.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation
The ¹H NMR spectrum of Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide is expected to be complex due to the rigid, non-planar structure of the bicyclo[2.2.1]heptane core, which renders nearly all protons chemically and magnetically inequivalent. The predicted chemical shifts are influenced by the anisotropic effects of the bicyclic system and the electron-withdrawing nature of the methanesulfonamide (B31651) group.
The proton attached to the sulfonamide nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5.0-8.0 ppm. The protons of the methyl group of the methanesulfonamide moiety would resonate as a sharp singlet, expected around 2.8-3.0 ppm.
The protons on the bicyclo[2.2.1]heptane skeleton will exhibit characteristic chemical shifts and complex coupling patterns. The bridgehead protons (H1 and H4) are expected to appear at approximately 2.2-2.5 ppm. The proton at C2, being attached to the carbon bearing the methanesulfonamide group, would be shifted downfield to around 3.5-4.0 ppm. The endo and exo protons on the remaining methylene (B1212753) groups (C3, C5, C6, and C7) will show distinct chemical shifts and coupling constants, which are invaluable for stereochemical assignment. For instance, the characteristic "W-coupling" or long-range coupling between the exo-protons at C5 and C6 is often observed in this system.
A detailed analysis of the coupling constants (J-values) would be crucial for confirming the spatial relationships between adjacent protons. For example, the coupling between the C2 proton and the adjacent C3 protons (both endo and exo) would provide information about the dihedral angles and thus the stereochemistry at the C2 position.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H | 5.0 - 8.0 | br s | - |
| CH₃-SO₂ | 2.8 - 3.0 | s | - |
| H2 | 3.5 - 4.0 | m | J(H2, H1), J(H2, H3-exo), J(H2, H3-endo) |
| H1 | 2.2 - 2.5 | m | J(H1, H2), J(H1, H6-exo), J(H1, H6-endo), J(H1, H7a), J(H1, H7s) |
| H4 | 2.2 - 2.5 | m | J(H4, H3-exo), J(H4, H3-endo), J(H4, H5-exo), J(H4, H5-endo), J(H4, H7a), J(H4, H7s) |
| H3-exo | 1.6 - 1.9 | m | J(H3-exo, H3-endo), J(H3-exo, H2), J(H3-exo, H4) |
| H3-endo | 1.2 - 1.5 | m | J(H3-endo, H3-exo), J(H3-endo, H2), J(H3-endo, H4) |
| H5, H6 (exo/endo) | 1.2 - 1.9 | m | Geminal and vicinal couplings |
| H7a (anti) | 1.5 - 1.8 | d | J(H7a, H7s) |
| H7s (syn) | 1.1 - 1.4 | d | J(H7s, H7a) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Due to the symmetry of the bicyclo[2.2.1]heptane skeleton, seven distinct carbon signals are expected for the bicyclic core, in addition to the methyl carbon of the methanesulfonamide group.
The carbon atom C2, directly attached to the nitrogen of the sulfonamide group, would be significantly deshielded and is predicted to resonate in the range of 55-65 ppm. The bridgehead carbons (C1 and C4) are expected to appear around 35-45 ppm. The remaining methylene carbons (C3, C5, C6, and C7) will have chemical shifts in the typical aliphatic region of 25-40 ppm. The methyl carbon of the methanesulfonamide group is anticipated to appear at approximately 40-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 55 - 65 |
| C1 | 35 - 45 |
| C4 | 35 - 45 |
| C3 | 25 - 40 |
| C5 | 25 - 40 |
| C6 | 25 - 40 |
| C7 | 30 - 40 |
| CH₃-SO₂ | 40 - 45 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical and Connectivity Confirmation
To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are scalar-coupled, allowing for the tracing of the connectivity through the bicyclic framework. For example, the H2 proton would show correlations to the H1 and the two H3 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, enabling the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, correlations from the methyl protons of the methanesulfonamide group to the C2 carbon would confirm the attachment of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in the NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly important for determining the stereochemistry of the methanesulfonamide substituent at C2 (i.e., whether it is in the exo or endo position) by observing NOEs between the H2 proton and specific protons on the bicyclic frame.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.
The IR spectrum of this compound would be dominated by characteristic absorptions for the sulfonamide and the alkane functionalities. A prominent N-H stretching vibration is expected in the region of 3300-3200 cm⁻¹. The most characteristic bands for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear as strong absorptions around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The C-H stretching vibrations of the bicyclic framework and the methyl group would be observed in the 3000-2850 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While the S=O stretching vibrations are also Raman active, the C-S and S-N stretching vibrations, which are often weak in the IR spectrum, may show more intense signals in the Raman spectrum, typically in the 800-600 cm⁻¹ region. The symmetric vibrations of the bicyclo[2.2.1]heptane skeleton would also be expected to be strong in the Raman spectrum.
Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3200 | Weak |
| C-H (alkane) | Stretching | 3000 - 2850 | Strong |
| S=O | Asymmetric Stretching | 1350 - 1310 | Moderate |
| S=O | Symmetric Stretching | 1170 - 1140 | Strong |
| C-N | Stretching | 1100 - 1000 | Moderate |
| S-N | Stretching | 950 - 850 | Strong |
| C-S | Stretching | 800 - 650 | Strong |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the bicyclo[2.2.1]heptane nucleus is complex and can proceed through various pathways, including retro-Diels-Alder reactions and rearrangements, leading to characteristic fragment ions. A prominent fragmentation pathway would likely involve the loss of the methanesulfonamide side chain or parts of it. Cleavage of the C2-N bond would result in a bicyclo[2.2.1]heptyl cation. Another plausible fragmentation is the loss of a methyl radical from the molecular ion, followed by further decomposition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.govnih.govhmdb.ca For this compound (C₈H₁₅NO₂S), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.
Tandem Mass Spectrometry (MS/MS) for Substructure Characterization
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ would be formed. In an MS/MS experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the weakest bonds and through pathways that lead to stable neutral losses or fragment ions.
Key predicted fragmentation pathways for this compound include:
Cleavage of the C-S Bond: A primary fragmentation event would likely involve the cleavage of the bond between the bicyclo[2.2.1]heptane ring and the sulfur atom of the methanesulfonamide group. This would lead to the formation of a bicyclo[2.2.1]heptan-2-ylmethyl cation and a methanesulfonamide radical, or vice versa.
Fragmentation of the Sulfonamide Group: The sulfonamide moiety itself can undergo characteristic fragmentation. This includes the loss of SO2 (64 Da) or the cleavage of the S-N bond.
Rearrangements and Fragmentations of the Bicyclo[2.2.1]heptane Ring: The rigid norbornane (B1196662) cage is known to undergo complex rearrangements upon ionization, often leading to a cascade of fragmentations. Common losses include ethene (28 Da) and other small hydrocarbon fragments. A retro-Diels-Alder reaction is a characteristic fragmentation pathway for many bicyclic systems, which could lead to the loss of cyclopentadiene (B3395910).
A hypothetical MS/MS fragmentation scheme is presented in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| [M+H]+ | [C7H11]+ | CH5NO2S | Bicyclo[2.2.1]hept-2-en-yl cation |
| [M+H]+ | [M+H - SO2]+ | SO2 | Protonated N-(bicyclo[2.2.1]heptan-2-ylmethyl)methanamine |
| [C7H11]+ | [C5H6]+• | C2H5• | Cyclopentadiene radical cation |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound has not been reported, the expected molecular geometry and packing can be inferred from studies on related bicyclic sulfonamides and general sulfonamide crystal structures.
The bicyclo[2.2.1]heptane framework is a rigid structure with well-defined bond lengths and angles. The sulfonamide group, in contrast, has conformational flexibility around the C-S and S-N bonds. In the solid state, sulfonamides often adopt a synclinal conformation.
This compound possesses multiple chiral centers, leading to the existence of different stereoisomers. X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. By using anomalous dispersion, the absolute arrangement of atoms in space can be unambiguously determined. For this technique to be successful, a suitable single crystal of one enantiomer is required. In cases where only a racemic mixture is available, chiral resolution may be necessary prior to crystallographic analysis.
The crystal packing of this compound will be governed by a combination of van der Waals forces and hydrogen bonding. The sulfonamide group is a key player in directing the crystal packing due to its hydrogen bond donor (N-H) and acceptor (S=O) capabilities.
Studies of a wide range of sulfonamide crystal structures have revealed common hydrogen bonding motifs. acs.orgnih.gov These often involve the formation of hydrogen bonds between the sulfonamide proton and one of the sulfonyl oxygen atoms of a neighboring molecule. nih.gov This can lead to the formation of characteristic patterns such as dimers, chains, or more complex networks. acs.orgnih.gov The specific hydrogen bonding network adopted by this compound will depend on the stereochemistry of the molecule and the steric hindrance imposed by the bulky bicyclic group.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Expected Motif |
|---|---|---|---|---|
| N-H···O=S | Sulfonamide N-H | Sulfonyl Oxygen | 2.8 - 3.2 | Dimers, Chains |
| C-H···O=S | Bicyclic C-H | Sulfonyl Oxygen | 3.0 - 3.5 | Weak interactions contributing to packing |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are invaluable for characterizing the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
For this compound, the sulfonamide group and the saturated bicyclic skeleton are the main chromophores. While the bicyclo[2.2.1]heptane system itself does not have a strong electronic transition in the accessible UV-Vis range, its rigid and chiral nature significantly influences the chiroptical properties of the molecule. The sulfonamide group possesses n → σ* and π → π* electronic transitions that can give rise to ECD signals.
The sign and magnitude of the Cotton effects in the ECD and ORD spectra are highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry of a particular enantiomer of this compound can be determined. This approach is particularly useful when single crystals for X-ray crystallography are not available.
Theoretical and Computational Investigations of Bicyclo 2.2.1 Heptan 2 Ylmethanesulfonamide
Quantum Chemical Calculations on Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. These in silico methods provide a detailed picture of the electronic distribution and energy landscape, offering insights that are often complementary to experimental data. For a molecule like Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide, which combines a rigid, strained bicyclic alkane with a flexible, polar sulfonamide group, these calculations are particularly valuable for elucidating its structural and reactive characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is exceptionally well-suited for determining the equilibrium or ground-state geometries of medium-sized organic molecules.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry. This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. The resulting geometry reveals precise bond lengths, bond angles, and dihedral angles. The norbornane (B1196662) moiety is known for its rigid and strained boat-like conformation. fiveable.me DFT would quantify the strain in this framework, which is reflected in C-C-C bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.
Once the optimized geometry is found, the same level of theory can be used to calculate the harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational spectrum is a theoretical prediction of the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretches, S=O symmetric and asymmetric stretches, and the characteristic skeletal vibrations of the norbornane cage. Comparing the theoretical spectrum with experimental data, if available, serves as a crucial validation of the computational method.
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations
| Parameter | Description | Predicted Value |
|---|---|---|
| C1-C7 Bond Length | Bridgehead to bridging carbon | ~1.55 Å |
| C2-C3 Bond Length | Norbornane base carbon-carbon | ~1.54 Å |
| C-S Bond Length | Methanesulfonyl to norbornane | ~1.80 Å |
| S-N Bond Length | Sulfonamide S-N | ~1.65 Å |
| S=O Bond Length | Sulfonyl double bond | ~1.45 Å |
| C-S-N Angle | Sulfonamide bond angle | ~105° |
Note: These are typical, expected values for illustrative purposes.
While DFT is a powerful tool, high-level ab initio methods, which are based on direct solutions of the Schrödinger equation without empirical parameterization, offer a pathway to even greater accuracy, often referred to as "chemical accuracy" (within 1 kcal/mol of experimental values). Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are examples of such approaches.
Due to their high computational cost, these methods are often used to refine the energies of structures previously optimized with DFT. This approach, known as a single-point energy calculation, provides a more reliable picture of the relative energies of different conformers or the energetics of a chemical reaction. For this compound, this would be particularly useful for studying potential reaction pathways, such as the deprotonation of the sulfonamide N-H group or reactions involving the norbornane skeleton. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, yielding critical data like activation energies and reaction enthalpies.
Table 2: Hypothetical Comparison of Relative Conformational Energies (kcal/mol) by Different Methods
| Conformer | DFT (B3LYP/6-31G*) | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |
|---|---|---|---|
| Global Minimum | 0.00 | 0.00 | 0.00 |
| Rotamer A | 1.25 | 1.40 | 1.38 |
Note: This table illustrates the typical refinement in energy values obtained by moving to higher levels of theory.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods describe the electronic structure from first principles, molecular mechanics (MM) and molecular dynamics (MD) offer powerful tools to explore the conformational space and dynamic behavior of molecules, especially those with flexible components. mdpi.comquantumatk.com
The norbornane framework itself is conformationally rigid. fiveable.meyoutube.com Therefore, the conformational flexibility of this compound arises primarily from the rotation around the single bonds of the methanesulfonamide (B31651) substituent, specifically the C(norbornane)-CH₂, CH₂-S, and S-N bonds. Molecular mechanics, which uses a classical force field to describe the energy of the molecule, is an efficient method for exploring the potential energy surface (PES) associated with these rotations.
A systematic conformational search would involve rotating the key dihedral angles in discrete steps and calculating the steric energy at each point. This process maps out the PES, identifying various low-energy conformers (local minima) and the transition states that separate them. The conformer with the absolute lowest energy is designated the global minimum. This analysis helps to understand the preferred three-dimensional shapes the molecule will adopt. The results of such a search can provide initial structures for more accurate, but costly, DFT optimizations.
Molecular dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time by solving Newton's equations of motion for the system. nih.gov3ds.com An MD simulation of this compound, typically performed in a simulated solvent environment to mimic real-world conditions, would reveal the dynamic interplay between the rigid cage and the flexible side chain.
The simulation would show the constant vibrations of the norbornane skeleton around its equilibrium geometry. More importantly, it would capture the torsional rotations of the methanesulfonamide group, showing transitions between the different low-energy conformations identified in the PES scan. By analyzing the trajectory of the simulation, one can calculate the population of each conformer over time, which relates directly to their relative free energies. This provides a thermodynamic understanding of the conformational equilibrium, which is crucial for interpreting experimental results, such as those from NMR spectroscopy. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict and rationalize the reactivity of molecules. wikipedia.orgpku.edu.cn It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The energies and spatial distributions of these orbitals are key determinants of a molecule's chemical behavior.
For this compound, the HOMO and LUMO can be readily calculated using DFT.
HOMO: The HOMO represents the most available, highest-energy electrons and is associated with the molecule acting as a nucleophile or electron donor. In this molecule, the HOMO is expected to be localized primarily on the sulfonamide group, specifically on the nitrogen and/or oxygen atoms, due to the presence of lone pairs of electrons. The energy of the HOMO is a good indicator of the molecule's nucleophilicity.
LUMO: The LUMO represents the lowest-energy empty orbital and is where the molecule will accept electrons, thus acting as an electrophile. The LUMO is likely to be an antibonding orbital (σ* or π*) associated with the sulfonyl group, with significant coefficients on the sulfur atom. This suggests that the sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles.
By analyzing the shapes and energies of these frontier orbitals, FMO theory allows for predictions about the regioselectivity and stereoselectivity of potential reactions. For instance, an electrophile would be predicted to react at the site where the HOMO has its largest lobe (the nitrogen atom), while a nucleophile would attack the site where the LUMO is largest (the sulfur atom).
Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Implications
| Orbital | Predicted Primary Location | Predicted Energy (Illustrative) | Reactivity Implication |
|---|---|---|---|
| HOMO | Nitrogen and Oxygen atoms of the sulfonamide group | -7.5 eV | Site of protonation and reaction with electrophiles. Governs nucleophilicity. |
| LUMO | Sulfur atom of the sulfonyl group | +1.2 eV | Site of nucleophilic attack. Governs electrophilicity. |
Computational Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectrometry)
Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are instrumental in structure elucidation, conformational analysis, and understanding the molecule's electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The process typically involves geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shielding constants are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts.
For this compound, distinct signals are expected for the protons and carbons of the rigid bicyclic framework and the flexible methanesulfonamide side chain. The stereochemistry at the C2 position (endo vs. exo) would significantly influence the predicted chemical shifts due to differences in the spatial arrangement and resulting magnetic environments of the nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Stereoisomer of this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Bridgehead (C1, C4) | ~2.3 - 2.6 | ~38 - 42 |
| Methine (C2) | ~3.0 - 3.4 | ~50 - 55 |
| Methylene (B1212753) (CH₂) Side Chain | ~2.9 - 3.2 | ~45 - 50 |
| Methylene Bridge (C7) | ~1.4 - 1.7 | ~35 - 39 |
| Sulfonamide (NH) | ~4.8 - 5.2 (Broad) | - |
| Sulfonamide (CH₃) | - | ~40 - 44 |
Note: These are hypothetical values for illustrative purposes, calculated using DFT methods. Actual values may vary based on the specific isomer, solvent, and computational level of theory.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. The resulting frequencies and their corresponding intensities can be plotted to produce a theoretical spectrum. These calculations can help assign experimental bands to specific molecular motions. nih.gov
Key vibrational modes for this compound would include the characteristic stretches of the sulfonamide group (S=O and N-H) and the C-H stretches of the bicyclic core.
Table 2: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H | Stretching | ~3350 - 3400 | Medium |
| C-H (Aliphatic) | Stretching | ~2850 - 3000 | Strong |
| S=O | Asymmetric Stretching | ~1320 - 1350 | Strong |
| S=O | Symmetric Stretching | ~1140 - 1160 | Strong |
| S-N | Stretching | ~900 - 950 | Medium |
Note: These are hypothetical, representative values based on computational frequency analysis.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the stability of potential fragment ions. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that would be observed upon ionization. For this compound, fragmentation would likely involve cleavage of the C-C bond connecting the side chain to the ring, loss of the SO₂CH₃ group, or fragmentation of the bicyclo[2.2.1]heptane ring itself, a pattern observed in related compounds. researchgate.netresearchgate.net
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). unar.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. Although specific biological targets for this compound are not extensively documented, docking studies can be hypothetically performed against various receptors where sulfonamide-containing molecules are known to exhibit activity, such as carbonic anhydrases, kinases, or G-protein coupled receptors.
The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose.
Elucidation of Binding Modes and Interaction Specificity with Biological Receptors
Molecular docking simulations can provide detailed insights into how this compound interacts with a biological target at an atomic level. The analysis of the top-ranked docking poses reveals the specific binding mode and the key interactions that stabilize the ligand-receptor complex.
These interactions can be categorized as:
Hydrogen Bonds: The sulfonamide group (both the N-H proton donor and the sulfonyl oxygens as acceptors) is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) or backbone atoms in the active site.
Hydrophobic Interactions: The nonpolar bicyclo[2.2.1]heptane core can form favorable hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine.
Ionic or Electrostatic Interactions: Depending on the pH and the nature of the active site, charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine) could engage in electrostatic interactions.
Table 3: Hypothetical Ligand-Target Interactions for this compound in a Kinase Active Site
| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue |
|---|---|---|
| Sulfonamide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate (Side Chain Carbonyl) |
| Sulfonamide S=O | Hydrogen Bond (Acceptor) | Lysine, Arginine (Side Chain Amine) |
| Bicyclo[2.2.1]heptane Core | Hydrophobic Interaction | Valine, Leucine, Isoleucine |
| Methyl Group (Sulfonamide) | Hydrophobic Interaction | Alanine, Phenylalanine |
Note: This table is illustrative and represents potential interactions within a hypothetical kinase binding pocket.
Prediction of Stereoisomer-Specific Binding Affinities
The bicyclo[2.2.1]heptane scaffold is a rigid three-dimensional structure that can exist as different stereoisomers. The substituent at the C2 position can be in either an endo or exo configuration. These isomers have distinct shapes and substituent orientations, which can lead to significant differences in their binding affinities for a chiral biological receptor.
Molecular docking is an ideal tool to investigate these differences. By docking both the endo and exo isomers of this compound into the same receptor binding site, their binding energies can be calculated and compared. The scoring function of the docking program provides a quantitative estimate of the binding affinity (e.g., in kcal/mol), which reflects the stability of the resulting complex. A lower (more negative) binding energy generally indicates a more favorable interaction.
The predicted differences in binding affinity arise from the ability of each stereoisomer to achieve a more optimal fit within the active site, maximizing favorable interactions and minimizing steric clashes. For example, an exo isomer might place the bulky bicyclic core in a position that avoids a clash with a protein loop, while the corresponding endo isomer might not.
Table 4: Hypothetical Predicted Binding Affinities for Stereoisomers of this compound
| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Differentiating Feature in Binding |
|---|---|---|
| exo-Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide | -8.5 | Optimal hydrophobic contact of the bicyclic core with a nonpolar pocket. |
| endo-Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide | -7.2 | Potential steric hindrance between the bicyclic core and a key active site residue. |
Note: The binding affinity values are hypothetical and for comparative purposes to illustrate the potential for stereoisomer-specific binding.
Reactivity and Reaction Mechanisms of Bicyclo 2.2.1 Heptan 2 Ylmethanesulfonamide
Chemical Transformations Involving the Sulfonamide Moiety
The sulfonamide group (–SO₂NH₂) is a versatile functional group that can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new chemical linkages.
N-Alkylation and Acylation Reactions
The nitrogen atom of the sulfonamide group in Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide can be readily alkylated or acylated to introduce a wide range of organic substituents. These reactions typically proceed via the deprotonation of the sulfonamide nitrogen to form a more nucleophilic sulfonamidate anion, which then reacts with an appropriate electrophile.
N-Alkylation is a common modification of sulfonamides. For instance, the reaction of a related camphor-derived sulfonamide, (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, with allyl bromide in the presence of a base such as potassium carbonate, yields the corresponding N-allyl derivative. This reaction highlights the general approach to N-alkylation, where the choice of base and alkylating agent can be varied to achieve the desired product.
| Reactant | Alkylating Agent | Base | Product | Reference |
| (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | Allyl bromide | K₂CO₃ | N-allyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | nih.gov |
N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of sulfonamides suggests that such transformations are feasible and would provide access to a range of N-acyl derivatives with potential applications in medicinal chemistry and materials science.
Hydrolysis and Amidation Reactions of the Sulfonamide
The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, cleavage of the S-N bond can occur, although often requiring harsh reaction conditions. Studies on the hydrolysis of sulfonamides have shown that they are generally stable under typical environmental pH and temperature conditions, indicating a long half-life. researchgate.netmdpi.com
Interestingly, a study on the base-catalyzed hydrolysis of amides based on the 7-azabicyclo[2.2.1]heptane scaffold revealed an unexpected resistance to hydrolysis compared to their monocyclic counterparts. mdpi.com This suggests that the rigid bicyclic structure may influence the reactivity of the amide (and by extension, the sulfonamide) bond, potentially by restricting the necessary geometry for the transition state of the hydrolysis reaction.
Amidation reactions, where the sulfonamide nitrogen acts as a nucleophile to form a new bond with a carboxylic acid derivative, can also be employed to modify the sulfonamide moiety. These reactions are synthetically valuable for creating more complex molecules. For instance, bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivatives have been synthesized, where a bicyclo[2.2.1]heptan-2-amine is reacted with an activated squaric acid derivative. rsc.org While this example involves an amine rather than a sulfonamide, it demonstrates the utility of the bicyclo[2.2.1]heptane scaffold in the synthesis of amide-like structures.
Reactions at the Bicyclo[2.2.1]heptane Core
The strained bicyclo[2.2.1]heptane (norbornane) scaffold is known for its unique reactivity, which is largely driven by the relief of ring strain. nih.gov This section explores reactions that occur at the bicyclic core of this compound and its derivatives.
Electrophilic and Nucleophilic Additions to Unsaturated Bicyclo[2.2.1]heptane Derivatives
The introduction of a double bond into the bicyclo[2.2.1]heptane framework, as in norbornene derivatives, opens up a rich area of addition chemistry.
Electrophilic additions to the double bond of norbornene systems are well-documented. These reactions often proceed with high stereoselectivity, with the electrophile typically attacking the less hindered exo face of the double bond. The resulting carbocation intermediate can then be trapped by a nucleophile. The presence of a sulfonamide group on the scaffold can influence the regioselectivity and stereoselectivity of these additions through electronic and steric effects.
Nucleophilic additions to unsaturated bicyclo[2.2.1]heptane systems are also possible, particularly when the double bond is activated by an electron-withdrawing group. For instance, nucleophilic conjugate addition to activated alkynes is a well-established reaction. bham.ac.uk While specific examples involving this compound are not prevalent, the principles of nucleophilic addition to activated alkenes and alkynes can be applied to appropriately functionalized derivatives. It has been noted that norbornene derivatives may not be compatible with certain sulfenic acid models for nucleophilic attack due to intrinsic reactivity. nih.gov
Rearrangement Reactions of the Norbornane (B1196662) Scaffold
The norbornane scaffold is particularly prone to carbocation-mediated rearrangements due to its strained nature. The most common of these is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a carbon-carbon bond to a neighboring carbocationic center, leading to a more stable carbocation and often a rearranged carbon skeleton. core.ac.ukslideshare.net
The formation of a carbocation at the C2 position of the bicyclo[2.2.1]heptane ring, for example, through the departure of a leaving group, can initiate a Wagner-Meerwein rearrangement. The presence and position of the methanesulfonamide (B31651) group can influence the propensity for and the outcome of such rearrangements. For example, the reaction of camphene (B42988) with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide leads to the formation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a reaction in which a Wagner-Meerwein rearrangement is a key step in the proposed mechanism. mdpi.comresearchgate.net This demonstrates that the sulfonamide group can participate in and direct the course of these skeletal rearrangements.
| Starting Material | Reagents | Key Rearrangement | Product | Reference |
| Camphene | Benzenesulfonamide, NBS | Wagner-Meerwein | N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | mdpi.comresearchgate.net |
Mechanistic Studies of Specific Reactions of this compound
The rigid bicyclic framework of this compound and its derivatives imposes significant steric and electronic constraints that govern the chemo-, regio-, and stereoselectivity of their reactions. Mechanistic studies, particularly on epoxide-containing derivatives, have provided valuable insights into the reactivity of this class of compounds.
Chemo- and Regioselectivity in Ring-Opening Reactions of Epoxide-Containing Derivatives
The introduction of an oxirane (epoxide) ring into derivatives of this compound opens up pathways for various nucleophilic ring-opening reactions. The regioselectivity of these reactions is a critical aspect, determining the final structure of the product.
Detailed studies have been conducted on the aminolysis of N-(oxiran-2-ylmethyl) derivatives of bicyclo[2.2.1]heptane sulfonamides. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with amines has been investigated. The opening of the epoxide ring in these reactions is highly regioselective. rsc.org
The observed regioselectivity is consistent with a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org This mechanism involves a backside attack by the nucleophile (in this case, an amine) on one of the carbon atoms of the epoxide ring. In an asymmetric epoxide, such as the (oxiran-2-yl)methyl group, two potential sites for nucleophilic attack exist. Steric hindrance plays a crucial role in determining the preferred site of attack. The nucleophile preferentially attacks the less sterically hindered, terminal carbon atom of the oxirane ring. rsc.org This mode of ring-opening is in accordance with Krasuskii's rule , which states that the nucleophilic opening of monosubstituted epoxides under neutral or basic conditions occurs at the terminal, less substituted carbon atom. researchgate.net
The reaction of an epoxide-containing bicyclo[2.2.1]heptane sulfonamide derivative with an amine, leading to the formation of an amino alcohol, is depicted in the scheme below. The nucleophilic amine attacks the terminal carbon of the oxirane ring, resulting in the cleavage of the C-O bond and the formation of a single regioisomer.
Interactive Data Table: Regioselectivity in the Aminolysis of Epoxide-Containing Bicyclo[2.2.1]heptane Sulfonamide Derivatives
| Epoxide Reactant | Nucleophile | Product(s) | Regioselectivity | Mechanism |
| N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | Amines | Amino alcohols | High (Attack at terminal carbon) | SN2 |
| N-[(oxiran-2-yl)methyl]arenesulfonamides with a bicyclo[2.2.1]heptene moiety | Benzylamine, Benzylpiperazine | Amino alcohols | High (Attack at terminal carbon) | SN2 |
Stereochemical Outcomes of Reactions on the Norbornane Skeleton
The stereochemistry of the bicyclo[2.2.1]heptane (norbornane) skeleton is a defining feature that significantly influences the outcome of chemical reactions. The rigid, bridged structure results in two distinct stereochemical environments: exo and endo. Substituents in the exo position are oriented away from the six-membered ring, while endo substituents are oriented towards it.
In reactions involving the norbornane skeleton, there is a general and well-established preference for the attacking reagent to approach from the exo face. This is attributed to the lower steric hindrance on the exo face compared to the more congested endo face, which is shielded by the C-5 and C-6 methylene (B1212753) bridges. This steric bias is a dominant factor in controlling the stereochemical outcome of many reactions on the norbornane framework. For example, the epoxidation of norbornene derivatives typically proceeds via exo attack of the oxidizing agent. rsc.org
The existing stereochemistry of a substituent on the norbornane ring, such as the endo- or exo-configuration of the methanesulfonamide group, can further influence the stereochemical course of subsequent reactions. The substituent can exert steric control by physically blocking one face of the molecule, thereby directing incoming reagents to the opposite face.
Furthermore, the potential for neighboring group participation (NGP) by the sulfonamide moiety can also play a role in determining the stereochemical outcome. nih.govwikipedia.org The nitrogen or oxygen atoms of the sulfonamide group possess lone pairs of electrons that could potentially act as internal nucleophiles, leading to the formation of cyclic intermediates. nih.gov Such participation can lead to retention of stereochemistry or the formation of rearranged products, depending on the specific reaction conditions and the geometry of the substrate. While the ability of a sulfonamido nitrogen to participate as a neighboring group has been established in other systems, specific studies detailing this effect in reactions on the bicyclo[2.2.1]heptane skeleton of the title compound are not extensively documented in the reviewed literature.
Applications of Bicyclo 2.2.1 Heptan 2 Ylmethanesulfonamide in Specialized Chemical Research
Role in Medicinal Chemistry Design and Structure-Activity Relationship (SAR) Studies
The integration of the norbornane (B1196662) scaffold with a sulfonamide moiety in medicinal chemistry is a deliberate design strategy aimed at creating molecules with specific pharmacological profiles. This approach has been particularly fruitful in the development of receptor antagonists.
Design Principles for Norbornane-Sulfonamide Hybrid Scaffolds
The design of norbornane-sulfonamide hybrid scaffolds is based on the synergistic combination of the properties of both the bicyclic and the sulfonamide components. The norbornane skeleton serves as a rigid, well-defined three-dimensional framework. This rigidity is advantageous in drug design as it reduces the conformational flexibility of the molecule, which can lead to a more specific and higher-affinity interaction with a biological target. The defined stereochemistry of the norbornane system allows for precise spatial positioning of substituents, which is crucial for optimizing interactions with receptor binding sites.
The sulfonamide group, on the other hand, is a versatile functional group with a rich history in medicinal chemistry. openaccesspub.org It is a key component in a wide range of drugs due to its ability to act as a hydrogen bond donor and acceptor, which facilitates strong interactions with biological macromolecules. nih.gov The sulfonamide moiety can also serve as a bioisosteric replacement for other functional groups, such as carboxylic acids or amides, to modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. nih.gov The combination of the rigid norbornane scaffold with the interactive sulfonamide group allows for the creation of hybrid molecules with potent and selective biological activities. acs.org
SAR Elucidation of Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide Analogues for Target Interaction
Structure-activity relationship (SAR) studies of bicyclo[2.2.1]heptane sulfonamide analogues have been instrumental in the discovery of potent and selective receptor antagonists. A notable example is the development of prostaglandin (B15479496) D2 (PGD2) receptor antagonists for the treatment of allergic diseases. acs.org In these studies, a lead compound, (–)-(5Z)-7-[3-(biphenyl-4-sulfonylamino)bicyclo[2.2.1]hept-2-yl]hept-5-enoic acid, which was initially identified as a thromboxane (B8750289) A2 receptor antagonist, was found to have affinity for the PGD2 receptor. acs.org
Subsequent SAR studies focused on modifying the ω side chain of the molecule, which was found to be critical for enhancing the biological activity against the PGD2 receptor. A variety of analogues were synthesized and their inhibitory activity was evaluated. The results of these studies demonstrated that the nature of the substituent on the sulfonamide nitrogen and the length and composition of the heptenoic acid side chain significantly influenced the potency and selectivity of the compounds.
Below is a data table summarizing the SAR of selected bicyclo[2.2.1]heptane sulfonamide analogues as PGD2 receptor antagonists. acs.org
| Compound | R (Substituent on Sulfonamide) | IC50 (nM) for PGD2 Receptor Binding |
|---|---|---|
| 1 | Biphenyl-4-yl | 140 |
| 2a | Phenyl | >10000 |
| 2b | 4-Methylphenyl | 3800 |
| 2c | 4-Chlorophenyl | 1500 |
| 2d | 4-Methoxyphenyl | 4100 |
| 2e | 2-Naphthyl | 200 |
| 2f | 2-Thienyl | >10000 |
These studies revealed that an aromatic moiety, particularly a biphenyl (B1667301) or naphthyl group, on the sulfonamide was crucial for high-affinity binding.
Investigation of Ligand-Receptor Interactions via Biochemical Assays
The investigation of how this compound analogues interact with their target receptors is carried out using a variety of biochemical assays. These assays are essential for quantifying the binding affinity of the ligands and their functional effects on the receptor. google.com
Radioligand binding assays are a common technique used to determine the affinity of a ligand for its receptor. google.com In the case of the PGD2 receptor antagonists, these assays were performed using cell membranes expressing the human PGD2 receptor and a radiolabeled PGD2 analogue. acs.org The ability of the synthesized bicyclo[2.2.1]heptane sulfonamide derivatives to displace the radioligand from the receptor was measured, and from this, their inhibitory constants (Ki) or IC50 values were determined. acs.org
In addition to binding assays, functional assays are employed to assess the effect of the ligand on receptor signaling. For G-protein coupled receptors like the PGD2 receptor, cyclic AMP (cAMP) formation assays are often used. nih.govacs.org These assays measure the ability of a compound to inhibit the production of cAMP induced by the natural agonist (PGD2). A decrease in cAMP levels in the presence of the antagonist indicates that it is effectively blocking the receptor's signaling pathway. nih.gov These biochemical assays provide crucial data for understanding the molecular pharmacology of bicyclo[2.2.1]heptane sulfonamide derivatives and for guiding the optimization of their structure to achieve the desired therapeutic effect. acs.org
Application as Chiral Ligands or Organocatalysts in Asymmetric Synthesis
The inherent chirality and rigid structure of the bicyclo[2.2.1]heptane skeleton make its derivatives valuable as chiral ligands and organocatalysts in asymmetric synthesis. nih.govrsc.org The sulfonamide group can be further functionalized to create a variety of catalytic species.
Development of Enantioselective Reactions Mediated by this compound Derivatives
Derivatives of bicyclo[2.2.1]heptane containing a sulfonamide moiety have been developed as effective chiral ligands for a range of enantioselective transformations. For instance, chiral sulfonamides based on the 2-azabicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their cytotoxic activity. nih.gov While this particular study focused on medicinal chemistry applications, the synthetic strategies employed highlight the potential for these compounds to be used as chiral ligands.
In the broader context of asymmetric catalysis, the rigid bicyclic framework of these compounds can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. nih.gov For example, chiral 1,4-amino alcohol derivatives synthesized from a bicyclo[2.2.1]heptane precursor have been successfully used as ligands in the asymmetric borane (B79455) reduction of ketones and the enantioselective addition of diethylzinc (B1219324) to aldehydes. These examples demonstrate the utility of the bicyclic scaffold in creating effective chiral ligands for asymmetric synthesis.
Investigation of Catalyst Performance and Mechanism
The performance of catalysts derived from bicyclo[2.2.1]heptane sulfonamides is evaluated based on their ability to promote chemical reactions with high efficiency (yield) and high stereoselectivity (enantiomeric excess). The rigid nature of the bicyclic scaffold is thought to be a key factor in achieving high levels of stereocontrol by restricting the number of possible transition states and favoring the one that leads to the desired enantiomer. rsc.org
The mechanism by which these organocatalysts operate often involves the formation of non-covalent interactions, such as hydrogen bonds, between the catalyst and the substrates. researchgate.net The sulfonamide group, with its N-H proton and sulfonyl oxygens, is well-suited for this purpose. In a proposed catalytic cycle, the catalyst would first bind to one of the reactants through hydrogen bonding, thereby activating it and creating a chiral pocket. The second reactant would then approach from a specific direction, dictated by the steric bulk of the bicyclic framework, leading to the enantioselective formation of the product. Computational studies can be employed to model these transition states and provide further insight into the mechanism of catalysis. While specific mechanistic studies on this compound as a catalyst are not extensively documented, the principles of organocatalysis suggest that its rigid, chiral structure would be advantageous in controlling the stereochemistry of chemical reactions. rsc.orgunibo.it
Utilization as Versatile Building Blocks in Organic Synthesis
The rigid, bicyclic framework of bicyclo[2.2.1]heptane derivatives, including this compound, offers a unique three-dimensional scaffold that is of significant interest in the design and synthesis of complex organic molecules. cymitquimica.com This structural motif provides a level of conformational rigidity that is desirable in various applications, from medicinal chemistry to materials science. The inherent stereochemistry of the bicyclo[2.2.1]heptane system, often referred to as a norbornane skeleton, allows for precise spatial orientation of functional groups, making it an invaluable building block for creating intricate molecular architectures.
Precursors for Complex Molecular Architectures
The bicyclo[2.2.1]heptane sulfonamide scaffold serves as a versatile precursor for the synthesis of more elaborate molecules. The synthesis of related bicyclic sulfonamide derivatives has been demonstrated through reactions such as the oxidative sulfonamidation of camphene (B42988) with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide, which yields N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. mdpi.com This reaction highlights a pathway to functionalized bicyclic sulfonamides that can undergo further chemical transformations.
The strategic functionalization of the bicyclo[2.2.1]heptane core allows for the construction of diverse molecular frameworks. For instance, derivatives of 2-azabicyclo[2.2.1]heptane have been utilized as scaffolds for the synthesis of chiral sulfonamides with potential antiproliferative activity. nih.govmdpi.com These synthetic routes often involve the initial creation of a bicyclic amine, which is then reacted with various sulfonyl chlorides to introduce the sulfonamide moiety and other desired functionalities.
Furthermore, the bicyclo[2.2.1]heptane framework can be elaborated into complex polycyclic systems. Research has shown that N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides can be reacted with epichlorohydrin (B41342) to form N-[(oxiran-2-yl)methyl]sulfonamides. These products can then undergo further transformations, such as epoxidation and aminolysis, to create more complex, cage-like structures. researchgate.netresearchgate.net The Diels-Alder reaction is another powerful tool for constructing functionalized bicyclo[2.2.1]heptane skeletons, which can serve as key intermediates in the synthesis of novel compounds. acs.orgresearchgate.netnih.gov
The versatility of the bicyclo[2.2.1]heptane scaffold is further demonstrated by its incorporation into nucleoside analogues with potential antitumor properties. researchgate.net The unique conformational constraints of the bicyclic system can impart favorable biological activities to the resulting molecules. The synthesis of these complex structures often relies on the stepwise construction and functionalization of the bicyclo[2.2.1]heptane core.
Table 1: Examples of Complex Molecules Derived from Bicyclo[2.2.1]heptane Precursors
| Precursor Type | Resulting Complex Molecule/Scaffold | Synthetic Strategy |
|---|---|---|
| Bicyclic Sulfonamide | N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | Oxidative sulfonamidation of camphene |
| 2-Azabicyclo[2.2.1]heptane | Chiral Biaryl Sulfonamides | Aza-Diels-Alder reaction followed by sulfonylation |
| N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamide | N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes | Reaction with epichlorohydrin and subsequent transformations |
Integration into Polymeric Materials or Supramolecular Assemblies
The bicyclo[2.2.1]heptane framework, particularly in the form of its unsaturated analogue, norbornene, is a key monomer in the synthesis of advanced polymeric materials. The ring strain of the bicyclic system makes it amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for producing polymers with well-defined structures and properties. researchgate.net Norbornene and its derivatives can be polymerized to create materials with high thermal stability, good mechanical strength, and optical transparency. acs.org
The incorporation of functional groups, such as a methanesulfonamide (B31651) moiety, onto the bicyclo[2.2.1]heptane skeleton can introduce polarity and specific functionalities into the resulting polymers. For example, polar-functionalized norbornenes have been used as comonomers in the synthesis of polyolefin elastomers, effectively modifying the non-polar nature of these materials. acs.org The rigid structure of the norbornene unit can also influence the physical properties of the polymer, such as its glass transition temperature. Cross-linking agents based on norbornene derivatives have been used to enhance the thermal and mechanical properties of polymers. researchgate.net
Beyond polymer chemistry, the rigid and well-defined geometry of the bicyclo[2.2.1]heptane scaffold makes it an attractive building block for the construction of supramolecular assemblies. The cage-like structure of 2,5-diazabicyclo[2.2.1]heptane, for instance, has been used as a rigid bicyclic counterpart to the more flexible piperazine (B1678402) ring in the design of compounds with pharmacological and catalytic applications. iucr.org The defined spatial arrangement of substituents on the bicyclo[2.2.1]heptane framework allows for the precise positioning of recognition sites, which is crucial for the formation of host-guest complexes and other supramolecular structures. For example, tris-bicyclo[2.2.1]heptane hubs have been used to create chair-shaped molecules that can stack in an antiparallel manner to form hexavalent dendritic structures in water. ohiolink.edu
Table 2: Applications of Bicyclo[2.2.1]heptane Derivatives in Materials Science
| Application Area | Specific Use | Key Feature of Bicyclo[2.2.1]heptane Scaffold |
|---|---|---|
| Polymer Chemistry | Monomers in Ring-Opening Metathesis Polymerization (ROMP) | High ring strain |
| Polymer Chemistry | Comonomers for functional polyolefins | Introduction of polarity and functionality |
| Polymer Chemistry | Cross-linking agents | Enhancement of thermal and mechanical properties |
| Supramolecular Chemistry | Scaffolds for host-guest systems | Rigid and well-defined three-dimensional structure |
Future Directions and Emerging Research Avenues for Bicyclo 2.2.1 Heptan 2 Ylmethanesulfonamide
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of organic synthesis towards more environmentally benign and efficient methodologies is a critical focus of modern chemistry. Future research on Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide will likely prioritize the development of novel and sustainable synthetic routes that improve upon traditional methods.
Key Research Thrusts:
Green Solvents and Catalysis: Traditional syntheses of sulfonamides and bicyclic compounds often rely on volatile and hazardous organic solvents. Emerging research focuses on employing sustainable solvents like water, ethanol, glycerol, or deep eutectic solvents (DES) for key synthetic steps. rsc.orgresearchgate.net For instance, the oxidative chlorination of thiols to sulfonyl chlorides, a crucial step in sulfonamide synthesis, has been successfully demonstrated in such green media. rsc.orgresearchgate.net Future work could adapt these methods for the specific synthesis of this compound, minimizing waste and environmental impact.
Flow Chemistry and Process Intensification: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better reaction control, and easier scalability. Implementing flow chemistry for the synthesis of this bicyclic sulfonamide could lead to higher yields and purity while reducing reaction times and energy consumption.
Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Research into palladium-catalyzed or other transition-metal-catalyzed reactions could enable the direct introduction of the methanesulfonamide (B31651) group onto the bicyclo[2.2.1]heptane scaffold in a highly regioselective and stereoselective manner. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Green Solvent Synthesis | Reduced environmental impact, increased safety, potential for simplified workup. rsc.orgresearchgate.net | Sustainable Chemistry |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher throughput. | Process Chemistry |
| C-H Functionalization | Increased atom economy, shorter synthetic routes, reduced waste. | Catalysis |
| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally friendly. | Biotechnology |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A thorough understanding of the three-dimensional structure, conformational dynamics, and intermolecular interactions of this compound is crucial for elucidating its mechanism of action and for rational drug design. The rigid norbornane (B1196662) skeleton presents unique stereochemical features that can be probed with sophisticated analytical techniques. fiveable.me
Emerging Spectroscopic Applications:
Multidimensional NMR Spectroscopy: While standard 1D NMR provides basic structural information, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals in complex bicyclic systems. acs.orgresearchgate.net Future studies will increasingly employ Nuclear Overhauser Effect Spectroscopy (NOESY) to investigate through-space interactions, providing critical insights into the preferred conformation and the spatial relationship between the sulfonamide moiety and the bicyclic core. researchgate.net
Chiral Lanthanide Shift Reagents in NMR: For enantiomerically pure variants of the compound, chiral lanthanide shift reagents (LSRs) can be used to induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity and the study of chiral recognition phenomena. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) are pivotal for confirming molecular weight and elucidating fragmentation pathways. nih.govacs.orggrupobiomaster.com HRMS provides highly accurate mass measurements, which aids in unambiguous formula determination and the identification of metabolites in biological systems. acs.org Investigating the specific fragmentation patterns of this compound can provide valuable structural information. nih.govusda.gov
| Technique | Information Gained | Application in Research |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed structural connectivity, spatial proximity of atoms, conformational analysis. acs.orgresearchgate.net | Structure Elucidation, Stereochemistry Determination |
| Chiral Lanthanide Shift Reagents (LSRs) | Enantiomeric purity, study of chiral interactions. researchgate.netresearchgate.net | Chiral Analysis, Quality Control |
| High-Resolution Tandem Mass Spectrometry (HRMS/MS) | Accurate mass determination, molecular formula confirmation, fragmentation analysis. nih.govacs.org | Structural Confirmation, Metabolite Identification |
Integration with Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govrsc.org For a scaffold like this compound, these computational tools can unlock new possibilities for designing novel derivatives with optimized properties.
De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known bioactive molecules to generate novel chemical structures. rsc.orgnih.gov These models can be specifically conditioned to produce new derivatives of the bicyclo[2.2.1]heptane-sulfonamide scaffold with desired physicochemical properties and predicted bioactivity against specific targets. arxiv.orgnih.gov
Predictive Modeling for Bioactivity and ADMET: Machine learning algorithms can build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. acs.orgfluxinsights.co.uk By training on existing data for sulfonamides and bicyclic compounds, these models can rapidly screen virtual libraries of this compound derivatives to prioritize candidates for synthesis, thereby saving significant time and resources. nih.gov
Structure-Based Design and Molecular Docking: When the 3D structure of a biological target is known, computational docking can predict the binding mode and affinity of this compound derivatives. nih.gov AI can enhance this process by improving scoring functions and enabling large-scale virtual screening to identify the most promising candidates for inhibiting specific protein-protein interactions or enzymatic activity. nih.govnih.gov
| AI/ML Application | Objective | Potential Impact |
| Generative Models | Design novel derivatives with desired properties. arxiv.org | Accelerate lead discovery and scaffold hopping. |
| Predictive QSAR/ADMET | Forecast biological activity and pharmacokinetic profiles. fluxinsights.co.uknih.gov | Reduce late-stage failures and prioritize synthesis. |
| Enhanced Molecular Docking | Predict binding affinity and mode to biological targets. nih.govnih.gov | Facilitate structure-based rational design of inhibitors. |
Development of Multifunctional this compound-based Systems
Moving beyond single-target agents, a significant future direction is the development of multifunctional systems where the this compound scaffold serves as a core component. Its rigid structure is ideal for constructing more complex molecular architectures designed for combination therapy or targeted delivery.
Avenues for Multifunctional Systems:
Dual-Target or Polypharmacological Agents: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The norbornane scaffold can be decorated with additional pharmacophores to create a single molecule capable of modulating two or more distinct targets simultaneously. nih.gov For example, a derivative could be designed to inhibit a key enzyme while also blocking a receptor involved in a related signaling pathway. The sulfonamide group itself is a known pharmacophore targeting enzymes like carbonic anhydrases, which are implicated in cancer. nih.gov
Targeted Drug Delivery Conjugates: The bicyclo[2.2.1]heptane moiety can be functionalized with linkers to attach targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize specific cell surface receptors, for instance, on cancer cells. This would allow for the targeted delivery of a cytotoxic payload, potentially another drug conjugated to the same scaffold, thereby increasing efficacy and reducing off-target toxicity.
Scaffolds for Theranostic Systems: A "theranostic" agent combines therapeutic and diagnostic capabilities in one molecule. This compound could be integrated into a larger system that includes a therapeutic component and a diagnostic reporter, such as a fluorescent dye or a chelating agent for a radioisotope for PET imaging. This would enable real-time monitoring of drug distribution and therapeutic response.
| System Type | Function | Potential Therapeutic Area |
| Dual-Target Inhibitors | Modulate two distinct biological targets with a single molecule. nih.gov | Oncology, Neurology, Infectious Disease |
| Drug-Targeting Conjugates | Deliver a therapeutic agent specifically to diseased cells or tissues. nih.gov | Oncology |
| Theranostic Platforms | Combine therapeutic action with diagnostic imaging capabilities. | Personalized Medicine |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide, and how can their efficiency be validated?
- Methodological Answer : The compound is typically synthesized via sulfonylation of bicyclo[2.2.1]heptane derivatives. A common approach involves reacting bicyclo[2.2.1]heptan-2-ylmethanol with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Efficiency is validated using HPLC to monitor reaction progress (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity . For scalability, kinetic studies under varying temperatures (0–25°C) and solvent polarities are recommended to optimize yields .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core and sulfonamide group?
- Methodological Answer :
- NMR : ¹H NMR can resolve strained bridgehead protons (δ 1.5–2.5 ppm), while ¹³C NMR identifies quaternary carbons in the bicyclic system (δ 35–45 ppm). The sulfonamide group shows characteristic SO₂NH signals at δ 3.0–3.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
- IR : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹, and N-H stretches at 3300–3450 cm⁻¹ .
- X-ray crystallography : Resolves spatial constraints of the bicyclic framework and hydrogen-bonding interactions involving the sulfonamide .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation. Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The strained bicyclic framework lowers activation energy for [2+2] or [3+2] cycloadditions. Computational studies (DFT at B3LYP/6-31G*) reveal increased electron density at the bridgehead carbons, favoring nucleophilic attack. Experimental validation via kinetic isotope effects (KIE) and Hammett plots can quantify electronic contributions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like carbonic anhydrase. The sulfonamide’s hydrogen-bonding with Zn²⁺ in active sites is critical. Validate predictions using SPR (surface plasmon resonance) to measure binding affinity (KD < 1 µM) .
Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility : Use shake-flask assays (pH 1–7.4) with UV-Vis quantification. Discrepancies may arise from polymorphic forms; characterize via PXRD .
- Bioavailability : Compare in vitro (Caco-2 permeability) and in vivo (rodent PK) data. Contradictions may stem from efflux transporters (e.g., P-gp); inhibit with verapamil to assess impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
